molecular formula C22H19FN4OS B2935929 7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1219901-41-3

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2935929
CAS RN: 1219901-41-3
M. Wt: 406.48
InChI Key: VOEUQDMTEXOXDN-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines and has been studied for its pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, involves acylation and nucleophilic substitution, showcasing the compound's role in the development of small molecular inhibitors for anti-tumor applications (Gan et al., 2021).

  • Novel thieno[2,3-d]pyrimidine derivatives have been synthesized, characterized, and evaluated for their antimicrobial and anti-inflammatory activities. This highlights the compound's utility in exploring new bioactive molecules with potential pharmacological benefits (Tolba et al., 2018).

Biological Activity

  • Thieno[2,3-d]pyrimidine derivatives are identified as novel kinds of selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors, with potential implications for the treatment of metastatic triple-negative breast cancer. These findings suggest the compound's significance in cancer research and therapy (Li et al., 2021).

  • A study on the synthesis and pesticidal activities of 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives, using similar structural motifs, showed significant larvicidal and fungicidal activities. This indicates the compound's potential application in agricultural pest control (Choi et al., 2015).

Pharmacological Properties

  • The compound's derivatives have been explored for their selective inhibition properties against phosphodiesterase 1, with implications for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This underscores the compound's relevance in addressing significant mental health challenges (Li et al., 2016).

  • Another research focus is the development of potent SARS-CoV 3C-like protease inhibitors derived from thieno[2,3-d]pyrimidine derivatives, showcasing the compound's potential application in antiviral drug development (El-All et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core followed by the introduction of the 2-(4-phenylpiperazin-1-yl) and 7-(2-fluorophenyl) substituents.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "2-chloro-4,6-dimethoxypyrimidine", "4-phenylpiperazine", "2-fluoroiodobenzene", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "triethylamine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-amino-3-(thiophen-2-yl)propanoate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Cyclization of ethyl 2-amino-3-(thiophen-2-yl)propanoate with 2-chloro-4,6-dimethoxypyrimidine in the presence of triethylamine in acetic acid to form thieno[3,2-d]pyrimidin-4(3H)-one.", "Step 3: Introduction of the 4-phenylpiperazine substituent by reacting thieno[3,2-d]pyrimidin-4(3H)-one with 4-phenylpiperazine in the presence of sodium hydroxide in water.", "Step 4: Introduction of the 2-fluoroiodobenzene substituent by reacting the intermediate from step 3 with 2-fluoroiodobenzene in the presence of palladium on carbon and triethylamine in diethyl ether.", "Step 5: Purification of the final product by column chromatography." ] }

CAS RN

1219901-41-3

Product Name

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Molecular Formula

C22H19FN4OS

Molecular Weight

406.48

IUPAC Name

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H19FN4OS/c23-18-9-5-4-8-16(18)17-14-29-20-19(17)24-22(25-21(20)28)27-12-10-26(11-13-27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,25,28)

InChI Key

VOEUQDMTEXOXDN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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